N-(4-chlorophenyl)-N'-(cyclohexylmethyl)urea
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Overview
Description
N-(4-chlorophenyl)-N’-(cyclohexylmethyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(cyclohexylmethyl)urea typically involves the reaction of 4-chloroaniline with cyclohexylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction can be represented as follows:
4-chloroaniline+cyclohexylmethyl isocyanate→N-(4-chlorophenyl)-N’-(cyclohexylmethyl)urea
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-(cyclohexylmethyl)urea may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-(cyclohexylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: May be studied for its interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-N’-(cyclohexylmethyl)urea exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-methylurea: Similar structure but with a methyl group instead of a cyclohexylmethyl group.
N-(4-chlorophenyl)-N’-phenylurea: Features a phenyl group instead of a cyclohexylmethyl group.
Uniqueness
N-(4-chlorophenyl)-N’-(cyclohexylmethyl)urea is unique due to the presence of both the 4-chlorophenyl and cyclohexylmethyl groups, which may confer distinct chemical and biological properties compared to other urea derivatives.
Properties
CAS No. |
303092-08-2 |
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Molecular Formula |
C14H19ClN2O |
Molecular Weight |
266.76 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(cyclohexylmethyl)urea |
InChI |
InChI=1S/C14H19ClN2O/c15-12-6-8-13(9-7-12)17-14(18)16-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H2,16,17,18) |
InChI Key |
UOKQGNVTXXIPPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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